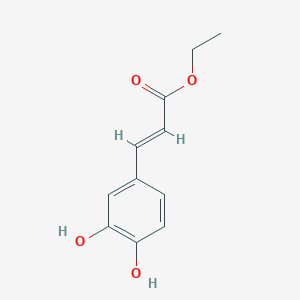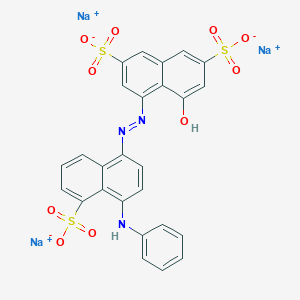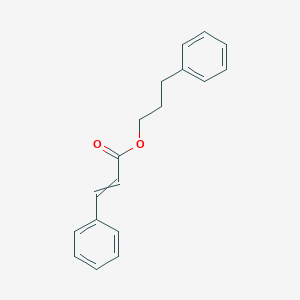
Europium(III) phosphate
描述
Europium(III) phosphate, also known as this compound, is an inorganic compound with the chemical formula EuPO₄. It is one of the phosphates of europium, a rare earth element. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Europium(III) phosphate can be synthesized using the sol-gel method. The process begins with dissolving europium(III) oxide in an equimolar amount of nitric acid. An excess of 10% phosphoric acid is then added to the solution. Ammonia is used to adjust the pH to 4, forming a gel. This gel is washed with water and heated to 1200°C for a day to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The sol-gel method is preferred due to its efficiency and ability to produce high-purity compounds. The process involves precise control of reaction conditions to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Europium(III) phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where europium can change its oxidation state.
Substitution: The compound can undergo substitution reactions where phosphate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce this compound.
Substitution: Reactions with other phosphates or anions in aqueous solutions can lead to substitution.
Major Products Formed
Oxidation: Europium(IV) compounds.
Reduction: Europium(II) compounds.
Substitution: Various substituted phosphates depending on the reacting anion.
科学研究应用
Europium(III) phosphate has a wide range of scientific research applications:
Chemistry: Used as a phosphor in various luminescent materials due to its strong red emission.
Biology: Employed in bioimaging and biosensing applications due to its luminescent properties.
Medicine: Investigated for use in medical imaging and as a potential therapeutic agent.
Industry: Utilized in the production of red phosphors for LED lights and display screens .
作用机制
The luminescent properties of europium(III) phosphate are due to the electronic transitions of europium ions. When excited by ultraviolet light, europium ions transition from a higher energy state to a lower energy state, emitting light in the process. The specific transitions involved are from the 5D₀ state to the 7F₁, 7F₂, 7F₃, and 7F₄ states, resulting in the characteristic red emission .
相似化合物的比较
Similar Compounds
- Europium(II) phosphate (Eu₃(PO₄)₂)
- Europium(II,III) phosphate (Eu₃Eu(PO₄)₃)
- Europium(III) phosphide (EuP)
Uniqueness
Europium(III) phosphate is unique due to its strong red luminescence, which is more intense and stable compared to other europium phosphates. This makes it particularly valuable in applications requiring high color purity and stability, such as in LED lights and display screens .
属性
IUPAC Name |
europium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZTHUWRRLWOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928975 | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-10-5 | |
| Record name | Europium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can europium(III) phosphate be used for high-temperature thermometry?
A: Yes, research suggests that single crystals of this compound can function as high-temperature thermometers. [] This is based on the temperature-dependent luminescence of europium(III) ions (Eu3+). Specifically, by analyzing the intensity ratio between defect emission from the host lattice and Eu3+ 5D0,1 7FJ transitions upon excitation at 338 nm, the temperature sensing range can extend up to at least 865 K. [] This method offers a resolution of <1 K with excellent reproducibility. []
Q2: What influences the temperature sensing range of this compound?
A: The temperature sensing range of this compound is influenced by the excitation wavelength used. [] Studies have shown that excitation at different wavelengths, such as 365 nm (intraconfigurational 4f2 excitation), 338 nm (defect excitation), and 254 nm (O2- → Eu3+ charge-transfer excitation), results in varying temperature dependencies of the emission intensity. [] This difference arises from the distinct coupling schemes between the lanthanoid and defect emission from the host lattice at each excitation wavelength. []
Q3: Beyond temperature sensing, are there other applications for this compound's luminescent properties?
A3: While the provided research focuses on temperature sensing, the luminescent properties of this compound, stemming from the Eu3+ ions, make it potentially suitable for other applications. These could include:
Q4: What is known about the different structural forms of this compound?
A: Research indicates that this compound can exist in both crystalline and amorphous forms. [] While the provided abstracts lack specific details on these structures, the crystallization process of this compound, involving intermediate modifications, has been studied. [] Further research exploring the specific crystal structures, including analysis through techniques like X-ray diffraction, would be beneficial.
Q5: How does the presence of other elements like calcium or strontium influence this compound?
A: The inclusion of elements like calcium or strontium can impact the crystal chemistry and phase formation in systems containing this compound. [, ] For instance, the formation of calcium-substituted this compound monohydrate from phosphoric acid solutions has been reported. [] Additionally, research has explored phases related to the α-potassium sulfate structure within the sodium phosphate-strontium phosphate-europium(III) phosphate system. [] Understanding these interactions is crucial for tailoring the properties of this compound for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















